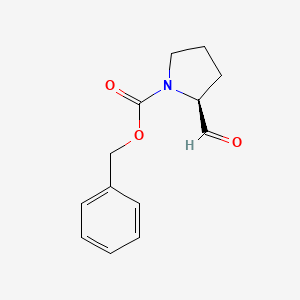

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNHSGGMNWXBEI-LBPRGKRZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)OCC2=CC=CC=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90471765 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71461-30-8 | |

| Record name | (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90471765 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester (Cbz-L-prolinal)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, commonly known in the scientific community as Cbz-L-prolinal, is a pivotal chiral building block in modern organic synthesis. Its unique structural features, comprising a pyrrolidine ring, a formyl group, and a benzyloxycarbonyl (Cbz) protecting group, make it a versatile intermediate in the stereoselective synthesis of a wide array of complex molecules, including pharmaceuticals and natural products. This guide provides a comprehensive overview of the core physical properties of Cbz-L-prolinal, detailed methodologies for its characterization, and essential information on its handling, storage, and safety. The synthesis of this compound is also discussed, providing context for its common preparation from N-Cbz-L-prolinol. This document is intended to serve as a technical resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Chemical Identity and Molecular Structure

This compound is a derivative of the amino acid L-proline. The amine group of the proline is protected by a benzyloxycarbonyl (Cbz) group, and the carboxylic acid is reduced to an aldehyde. This modification is crucial for its utility in various synthetic transformations.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl (2S)-2-formylpyrrolidine-1-carboxylate[1] |

| Common Name | Cbz-L-prolinal |

| CAS Number | 71461-30-8[1] |

| Molecular Formula | C₁₃H₁₅NO₃[1] |

| Molecular Weight | 233.26 g/mol [1] |

| InChI | InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1[1] |

| SMILES | C1CC=O[1] |

Synthesis and Spectroscopic Characterization

Cbz-L-prolinal is most commonly synthesized by the oxidation of the corresponding alcohol, (S)-1-(benzyloxycarbonyl)-2-(hydroxymethyl)pyrrolidine (N-Cbz-L-prolinol). This method is widely adopted due to the commercial availability of the starting alcohol and the efficiency of various oxidation protocols.

Proline [label="L-Proline"]; Cbz_Pro_OH [label="N-Cbz-L-proline"]; Cbz_Prolinol [label="N-Cbz-L-prolinol"]; Cbz_Prolinal [label="(S)-2-Formyl-pyrrolidine-1-\ncarboxylic acid benzyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Proline -> Cbz_Pro_OH [label=" Cbz-Cl, Base "]; Cbz_Pro_OH -> Cbz_Prolinol [label=" Reduction (e.g., BH₃·THF) "]; Cbz_Prolinol -> Cbz_Prolinal [label=" Oxidation (e.g., Swern, Dess-Martin) "]; }

General synthetic route to Cbz-L-prolinal.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation and purity assessment of Cbz-L-prolinal.

-

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the pyrrolidine ring, the benzyl group, and the aldehyde. The aldehyde proton typically appears as a doublet in the downfield region (around 9.5 ppm). The benzylic protons of the Cbz group appear as a singlet or two distinct signals, and the aromatic protons of the benzyl group are observed in the aromatic region (7.2-7.4 ppm). The protons of the pyrrolidine ring give rise to a complex multiplet pattern in the aliphatic region.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum shows a characteristic signal for the aldehyde carbonyl carbon at around 200 ppm. The carbonyl carbon of the Cbz group appears around 155 ppm. The carbons of the benzyl and pyrrolidine rings are also observed at their expected chemical shifts.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of Cbz-L-prolinal will exhibit a strong absorption band for the aldehyde C=O stretch, typically in the range of 1720-1740 cm⁻¹. Another strong absorption for the urethane C=O of the Cbz group is expected around 1680-1700 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. For Cbz-L-prolinal, the molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ would be observed at m/z 233 or 234, respectively, confirming the molecular weight.

Physical and Chemical Properties

While extensive experimental data for some physical properties of Cbz-L-prolinal are not widely published in readily accessible literature, the following table summarizes the available computed and observed data for the compound and its close analogs. It is important to note that the aldehyde functionality makes this compound reactive and potentially unstable under certain conditions.

Table 2: Physical and Chemical Properties

| Property | Value | Source/Comment |

| Appearance | Expected to be an oil or a low-melting solid. | Based on analogs. |

| Melting Point | Not widely reported. | |

| Boiling Point | Not widely reported. | |

| Solubility | Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and THF. | General behavior of protected amino aldehydes. |

| Optical Rotation | A specific rotation value is expected due to its chiral nature, but a definitive experimental value is not consistently reported. |

Handling, Storage, and Safety

Stability and Storage

Cbz-L-prolinal is an aldehyde and is therefore susceptible to oxidation to the corresponding carboxylic acid. It should be stored under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20 °C is recommended for long-term storage) to minimize degradation. The compound is also sensitive to moisture.

Safety Precautions

Applications in Organic Synthesis

The synthetic utility of Cbz-L-prolinal stems from the reactivity of its aldehyde group and the stereochemical information embedded in the chiral pyrrolidine scaffold. It is a key intermediate in the synthesis of:

-

Peptidomimetics: The aldehyde functionality allows for the introduction of various side chains and the formation of non-natural amino acid residues.

-

Alkaloids and other Natural Products: The chiral pyrrolidine core is a common motif in many natural products, and Cbz-L-prolinal serves as a valuable starting material for their total synthesis.

-

Asymmetric Catalysis: Derivatives of Cbz-L-prolinal can be used as chiral ligands in asymmetric catalysis.

Cbz_Prolinal [label="(S)-2-Formyl-pyrrolidine-1-\ncarboxylic acid benzyl ester", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Peptidomimetics [label="Peptidomimetics", fillcolor="#F1F3F4", fontcolor="#202124"]; Natural_Products [label="Natural Products (e.g., Alkaloids)", fillcolor="#F1F3F4", fontcolor="#202124"]; Asymmetric_Catalysis [label="Chiral Ligands for\nAsymmetric Catalysis", fillcolor="#F1F3F4", fontcolor="#202124"];

Cbz_Prolinal -> Peptidomimetics [label=" Wittig, Grignard, etc. "]; Cbz_Prolinal -> Natural_Products [label=" Multi-step Synthesis "]; Cbz_Prolinal -> Asymmetric_Catalysis [label=" Derivatization "]; }

Key application areas of Cbz-L-prolinal.

Conclusion

This compound is a compound of significant interest to the synthetic organic chemistry community. Its well-defined stereochemistry and versatile aldehyde functionality make it an invaluable tool for the construction of complex molecular architectures. This guide has provided a summary of its key physical properties, synthetic preparation, and characterization methods. Researchers utilizing this compound are encouraged to adhere to strict handling and storage protocols to ensure its integrity and to consult relevant safety information for related compounds to ensure safe laboratory practice.

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 101987, Benzyloxycarbonyl-L-proline. Retrieved from [Link].

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 11746545, this compound. Retrieved from [Link].

Sources

A-Z Guide to Synthesizing (S)-N-Cbz-2-formylpyrrolidine: A Chiral Building Block

Abstract

(S)-N-Cbz-2-formylpyrrolidine, a derivative of the natural amino acid L-proline, is a valuable chiral aldehyde and a critical intermediate in the synthesis of a wide array of complex molecules, including pharmaceuticals and organocatalysts.[1][2] Its structural rigidity and defined stereochemistry make it an indispensable tool for asymmetric synthesis. This in-depth technical guide provides a comprehensive, field-proven methodology for the synthesis of (S)-N-Cbz-2-formylpyrrolidine from L-proline. We will dissect a reliable two-stage synthetic pathway: the initial protection of the secondary amine of L-proline, followed by a selective two-step reduction and oxidation of the carboxylic acid to the aldehyde. This guide emphasizes the causality behind procedural choices, offers detailed, reproducible protocols, and is grounded in authoritative chemical literature to ensure scientific integrity and successful replication in a research and development setting.

Introduction: The Strategic Importance of (S)-N-Cbz-2-formylpyrrolidine

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] When functionalized with a chiral aldehyde at the 2-position, as in (S)-N-Cbz-2-formylpyrrolidine, it becomes a powerful synthetic intermediate. The aldehyde group is a versatile handle for a multitude of chemical transformations, including Wittig reactions, reductive aminations, and aldol condensations, allowing for the stereocontrolled construction of complex molecular architectures.[3]

L-proline serves as an inexpensive and enantiomerically pure starting material from the chiral pool. The synthetic challenge lies in the selective transformation of its two functional groups: the secondary amine and the carboxylic acid. Direct reduction of the carboxylic acid is complicated by the presence of the amine. Therefore, a robust synthetic strategy involves:

-

N-Protection: Masking the nucleophilic secondary amine to prevent side reactions in subsequent steps. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under various reaction conditions and its facile removal via hydrogenolysis.[4]

-

Selective C-Terminus Transformation: Converting the carboxylic acid into an aldehyde without affecting the protected amine or the chiral center. A common and reliable method involves reducing the carboxylic acid to a primary alcohol, followed by a mild oxidation to the desired aldehyde.

This guide will detail a robust protocol for this transformation, focusing on practical execution and mechanistic understanding.

Overall Synthetic Workflow

The conversion of L-proline to (S)-N-Cbz-2-formylpyrrolidine is efficiently achieved in three principal laboratory operations, starting from the commercially available amino acid.

Caption: High-level workflow for the three-stage synthesis.

Part I: N-Protection of L-proline

The first critical step is the protection of the secondary amine of L-proline. The benzyloxycarbonyl (Cbz) group is chosen for its robustness and orthogonal cleavage conditions (typically hydrogenolysis), which are unlikely to interfere with other functional groups in a complex synthesis.[5]

Causality & Mechanistic Insight

The reaction proceeds via a Schotten-Baumann reaction mechanism. L-proline is deprotonated by a base (NaOH) to form the carboxylate and increase the nucleophilicity of the secondary amine. This amine then attacks the electrophilic carbonyl carbon of benzyl chloroformate (Cbz-Cl). The resulting tetrahedral intermediate collapses, expelling the chloride ion and forming the stable N-Cbz protected product. The reaction is performed in an aqueous basic solution to maintain the solubility of the amino acid and neutralize the HCl byproduct.[6]

Caption: Nucleophilic attack mechanism for Cbz protection.

Experimental Protocol: Synthesis of (S)-N-Cbz-L-proline

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| L-Proline | 115.13 | 10.0 g | 86.8 mmol | 1.0 |

| Sodium Hydroxide | 40.00 | 7.6 g | 190 mmol | 2.2 |

| Benzyl Chloroformate | 170.59 | 15.5 mL | 95.5 mmol | 1.1 |

| 1,4-Dioxane | 88.11 | 100 mL | - | - |

| Water | 18.02 | 100 mL | - | - |

| Diethyl Ether | 74.12 | ~200 mL | - | - |

| Hydrochloric Acid (6M) | 36.46 | As needed | - | - |

Procedure:

-

In a 500 mL round-bottom flask equipped with a magnetic stirrer, dissolve L-proline (10.0 g) and sodium hydroxide (7.6 g) in 100 mL of water.

-

Cool the solution to 0 °C in an ice-water bath.

-

In a separate beaker, dissolve benzyl chloroformate (15.5 mL) in 100 mL of 1,4-dioxane.

-

Add the benzyl chloroformate solution dropwise to the stirred aqueous solution of L-proline over 30 minutes, ensuring the temperature remains below 5 °C.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

-

Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove any unreacted benzyl chloroformate and benzyl alcohol.

-

Cool the aqueous layer in an ice bath and acidify to pH 2 by the slow addition of 6M HCl. A white precipitate should form.

-

Extract the product into ethyl acetate (3 x 75 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield (S)-N-Cbz-L-proline as a white solid.

-

Expected Yield: 90-95%.

Part II: Conversion of Carboxylic Acid to Aldehyde

This transformation is achieved in two distinct steps: the reduction of the carboxylic acid to a primary alcohol, followed by a selective oxidation to the aldehyde.

Step 2a: Reduction to (S)-N-Cbz-2-pyrrolidinemethanol

Causality & Reagent Choice: Direct reduction of a carboxylic acid requires a powerful reducing agent. Borane-tetrahydrofuran complex (BH₃·THF) is an excellent choice as it selectively reduces carboxylic acids to alcohols in the presence of many other functional groups, including carbamates like Cbz.[7] It is generally preferred over lithium aluminum hydride (LiAlH₄) for this transformation due to its milder nature and easier workup.

Experimental Protocol:

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| (S)-N-Cbz-L-proline | 249.27 | 20.0 g | 80.2 mmol | 1.0 |

| Borane-THF (1M) | - | 160 mL | 160 mmol | 2.0 |

| Tetrahydrofuran (THF) | 72.11 | 200 mL | - | - |

| Methanol | 32.04 | ~50 mL | - | - |

Procedure:

-

Under an inert atmosphere (Nitrogen or Argon), dissolve (S)-N-Cbz-L-proline (20.0 g) in 200 mL of anhydrous THF in a 1 L round-bottom flask.

-

Cool the solution to 0 °C in an ice-water bath.

-

Slowly add the 1M solution of Borane-THF (160 mL) via a dropping funnel over 1 hour. Vigorous gas evolution (H₂) will be observed.

-

Once the addition is complete, remove the ice bath and stir the reaction at room temperature for 12 hours.

-

Cool the reaction back to 0 °C and cautiously quench by the slow, dropwise addition of methanol until gas evolution ceases.

-

Remove the solvent under reduced pressure.

-

Redissolve the residue in ethyl acetate (200 mL) and wash sequentially with 1M HCl (100 mL), saturated sodium bicarbonate solution (100 mL), and brine (100 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to afford (S)-N-Cbz-2-pyrrolidinemethanol as a colorless oil.

-

Expected Yield: 85-92%.

Step 2b: Oxidation to (S)-N-Cbz-2-formylpyrrolidine

Causality & Reagent Choice: The oxidation of a primary alcohol to an aldehyde must be performed under mild conditions to prevent over-oxidation to the carboxylic acid. The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that provides a highly selective and efficient method for this transformation at room temperature.[8][9] It avoids the use of toxic chromium-based reagents and the often odorous and low-temperature conditions required for Swern oxidations.[10]

Mechanistic Insight: The reaction begins with the alcohol displacing an acetate group on the iodine atom of the DMP. A base (often the displaced acetate) then deprotonates the α-carbon of the alcohol, leading to a concerted elimination that forms the aldehyde, acetic acid, and a reduced iodine byproduct.[11]

Caption: Simplified workflow of the Dess-Martin Oxidation.

Experimental Protocol:

| Reagent | MW ( g/mol ) | Amount | Moles | Equivalents |

| (S)-N-Cbz-2-pyrrolidinemethanol | 235.28 | 15.0 g | 63.7 mmol | 1.0 |

| Dess-Martin Periodinane | 424.14 | 32.4 g | 76.5 mmol | 1.2 |

| Dichloromethane (DCM) | 84.93 | 300 mL | - | - |

| Sodium Bicarbonate | 84.01 | - | - | - |

| Sodium Thiosulfate | 158.11 | - | - | - |

Procedure:

-

Dissolve (S)-N-Cbz-2-pyrrolidinemethanol (15.0 g) in 300 mL of anhydrous DCM in a 1 L flask.

-

Add Dess-Martin periodinane (32.4 g) portion-wise to the stirred solution at room temperature. The reaction is mildly exothermic.

-

Stir the resulting suspension at room temperature for 2-3 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).

-

Upon completion, dilute the mixture with diethyl ether (300 mL).

-

Pour the mixture into a vigorously stirred solution of saturated sodium bicarbonate (200 mL) and 10% aqueous sodium thiosulfate (200 mL). Stir for 20 minutes until the layers are clear.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 100 mL).

-

Combine the organic layers, wash with brine (150 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

The crude product is typically a pale yellow oil. Purify by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to obtain the pure (S)-N-Cbz-2-formylpyrrolidine.[12]

-

Expected Yield: 80-90%.

Purification and Characterization

The final product, (S)-N-Cbz-2-formylpyrrolidine, is typically a colorless to pale yellow oil.

-

Purification: Flash column chromatography on silica gel is the standard method for obtaining a high-purity product. A typical eluent system is a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70).

-

Characterization: The structure and purity of the final compound should be confirmed by standard analytical techniques:

-

¹H NMR: Expect a characteristic aldehyde proton signal between 9.5-9.7 ppm. The Cbz protecting group will show aromatic protons around 7.3 ppm and a benzylic CH₂ signal around 5.1 ppm.

-

¹³C NMR: The aldehyde carbonyl carbon will appear downfield, typically around 200 ppm.

-

FT-IR: Look for a strong carbonyl stretch for the aldehyde (~1725 cm⁻¹) and the carbamate (~1690 cm⁻¹).

-

Mass Spectrometry: To confirm the molecular weight (C₁₃H₁₅NO₃, MW: 233.26 g/mol ).[13]

-

Safety and Troubleshooting

-

Safety: Benzyl chloroformate is corrosive and lachrymatory; handle in a fume hood with appropriate personal protective equipment (PPE). Borane-THF is flammable and reacts violently with water; all glassware must be dry and the reaction must be run under an inert atmosphere. Dess-Martin periodinane is a potentially explosive solid, especially if impure; avoid grinding and heating the solid.[9]

-

Troubleshooting:

-

Incomplete N-Protection: Ensure adequate base is used and the reaction temperature is controlled.

-

Over-reduction to the Alcohol: This is unlikely with BH₃·THF but ensure the reaction is properly quenched.

-

Incomplete Oxidation: Ensure the DMP is of good quality and use a slight excess (1.1-1.2 equivalents). If the reaction stalls, adding a small amount of water can sometimes accelerate it.[8]

-

Low Yield after Workup: The aldehyde can be sensitive. Avoid prolonged exposure to strong acids or bases during the workup.

-

Conclusion

The synthesis of (S)-N-Cbz-2-formylpyrrolidine from L-proline is a robust and scalable three-stage process that provides access to a highly valuable chiral building block. By understanding the rationale behind the choice of protecting groups and reagents, and by adhering to carefully controlled reaction conditions, researchers can reliably produce this key intermediate for applications in drug discovery and asymmetric catalysis. The protocols detailed herein represent a well-established and validated pathway, balancing efficiency, safety, and yield.

References

-

Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (n.d.). MDPI. Retrieved from [Link]

-

L-Proline - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

How do you achieve conversion of L-proline to(S)-pyrrolidine-2-carbonitrile? (2014, October 29). ResearchGate. Retrieved from [Link]

-

The synthesis and applications of chiral pyrrolidine functionalized metal–organic frameworks and covalent-organic frameworks. (2020). Inorganic Chemistry Frontiers (RSC Publishing). Retrieved from [Link]

-

What method can be recommended for regioselective reduction of the carboxylic acid group in asparagine? (2015, June 12). ResearchGate. Retrieved from [Link]

-

Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. (n.d.). National Institutes of Health (NIH). Retrieved from [Link]

-

Dess–Martin periodinane (DMP) oxidation. (n.d.). Chemistry Steps. Retrieved from [Link]

- US Patent for Process for producing N-protected amino acid. (n.d.). Google Patents.

-

Cbz-Protected Amino Groups. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Dess-Martin-Periodinane oxidation. (2025, November 20). YouTube. Retrieved from [Link]

-

Pyrrolidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

- CN102491928A - Method for preparing (2S)-N-chloracetyl-2-cyano-group pyrrolidine. (n.d.). Google Patents.

-

Synthesis of Peptides Containing Proline Analogues. (n.d.). Thieme Chemistry. Retrieved from [Link]

-

(PDF) A Convenient Protocol for the Deprotection of N-Benzyloxycarbonyl (Cbz) and Benzyl Ester Groups. (2025, August 6). ResearchGate. Retrieved from [Link]

-

Dess–Martin oxidation. (n.d.). Wikipedia. Retrieved from [Link]

-

1-Boc-2-Formylpyrrolidine | C10H17NO3 | CID 4227815. (n.d.). PubChem - National Institutes of Health (NIH). Retrieved from [Link]

-

1,2-Benziodoxol-3(1H) - Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

-

(PDF) Recent Advances in the Synthesis of Pyrrolidines. (n.d.). ResearchGate. Retrieved from [Link]

-

Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. (2022, May 25). Green Chemistry (RSC Publishing). Retrieved from [Link]

-

Dess–Martin periodinane oxidation | Request PDF. (n.d.). ResearchGate. Retrieved from [Link]

-

Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. (n.d.). PubMed. Retrieved from [Link]

-

(2r)-1-Cbz-2-formyl-pyrrolidine | C13H15NO3 | CID 11009858. (n.d.). PubChem. Retrieved from [Link]

-

Extra characterization data for N-Cbz pyrrolidine 3b. (2022, November 12). Imperial College London. Retrieved from [Link]

Sources

- 1. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cbz-Protected Amino Groups [organic-chemistry.org]

- 5. researchgate.net [researchgate.net]

- 6. US8357820B2 - Process for producing N-protected amino acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]

- 11. youtube.com [youtube.com]

- 12. (2r)-1-Cbz-2-formyl-pyrrolidine | C13H15NO3 | CID 11009858 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. fluorochem.co.uk [fluorochem.co.uk]

Spectroscopic Data for (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the key spectroscopic data for (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester, a crucial chiral building block in synthetic organic chemistry and drug development. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into the acquisition and interpretation of this vital analytical information.

Introduction: The Significance of this compound

This compound, also known as N-Cbz-L-prolinal, is a derivative of the amino acid L-proline. Its utility in the synthesis of complex molecules, including pharmaceuticals, stems from the presence of a reactive aldehyde functionality and a stereodefined pyrrolidine core, with the benzyloxycarbonyl (Cbz) group serving as a key protecting group. Accurate and thorough spectroscopic characterization is paramount to confirm its identity, purity, and structural integrity before its use in multi-step syntheses. This guide will delve into the expected and reported data from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Key Spectroscopic Features

A foundational understanding of the molecule's structure is essential for interpreting its spectroscopic data. Below is a diagram illustrating the structure and numbering convention that will be used throughout this guide.

Caption: Molecular structure of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms.

Predicted ¹H NMR Data

The following table outlines the expected chemical shifts (δ) and multiplicities for the protons in this compound, typically recorded in deuterated chloroform (CDCl₃).

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aldehyde-H | 9.5 - 9.7 | Singlet (s) or Doublet (d) | 1H |

| Aromatic-H (C₆H₅) | 7.2 - 7.4 | Multiplet (m) | 5H |

| Benzylic-CH₂ | 5.0 - 5.3 | Multiplet (m) or two Doublets (dd) | 2H |

| H-2 (pyrrolidine) | 4.2 - 4.4 | Multiplet (m) | 1H |

| H-5 (pyrrolidine) | 3.4 - 3.6 | Multiplet (m) | 2H |

| H-3, H-4 (pyrrolidine) | 1.8 - 2.2 | Multiplet (m) | 4H |

Expert Interpretation and Causality

-

Aldehyde Proton (9.5 - 9.7 ppm): The strong deshielding of the formyl proton is a hallmark of aldehydes, placing its resonance far downfield. Its multiplicity can be a singlet or a small doublet due to coupling with the adjacent H-2 proton.

-

Aromatic and Benzylic Protons (7.2 - 7.4 ppm and 5.0 - 5.3 ppm): These are characteristic signals for the benzyl protecting group. The five aromatic protons will appear as a complex multiplet. The two benzylic protons are diastereotopic due to the chiral center at C-2, and thus may appear as two distinct doublets (an AB quartet) or a more complex multiplet.

-

Pyrrolidine Ring Protons (1.8 - 4.4 ppm): The protons on the pyrrolidine ring exhibit a range of chemical shifts due to their varying proximity to the electron-withdrawing carbamate and aldehyde groups. The H-2 proton, being adjacent to both the nitrogen and the formyl group, is the most deshielded of the ring protons. The H-5 protons are adjacent to the nitrogen, while the H-3 and H-4 protons are further away and thus appear more upfield. The restricted rotation around the N-C(O) bond of the carbamate can lead to the presence of rotamers, which may result in peak broadening or the appearance of two sets of signals for the pyrrolidine ring protons.

Experimental Protocol for ¹H NMR

Caption: Workflow for ¹H NMR sample preparation and data acquisition.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

Predicted ¹³C NMR Data

The following table summarizes the expected chemical shifts for the carbon atoms in the molecule.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aldehyde C=O | 200 - 205 |

| Carbamate C=O | 154 - 156 |

| Aromatic C (quaternary) | 135 - 137 |

| Aromatic C-H | 127 - 129 |

| Benzylic CH₂ | 67 - 69 |

| C-2 (pyrrolidine) | 58 - 60 |

| C-5 (pyrrolidine) | 46 - 48 |

| C-3 (pyrrolidine) | 28 - 30 |

| C-4 (pyrrolidine) | 22 - 24 |

Expert Interpretation and Causality

-

Carbonyl Carbons: The two carbonyl carbons are easily distinguished. The aldehyde carbonyl carbon is significantly deshielded and appears at the lowest field (200-205 ppm). The carbamate carbonyl carbon resonates at a lower chemical shift (154-156 ppm).

-

Aromatic and Benzylic Carbons: The carbons of the benzene ring appear in the typical aromatic region (127-137 ppm). The benzylic carbon is found further upfield (67-69 ppm).

-

Pyrrolidine Ring Carbons: Similar to the proton signals, the carbon signals of the pyrrolidine ring are influenced by the adjacent functional groups. C-2 is the most deshielded, followed by C-5, C-3, and C-4. The presence of rotamers can also affect the appearance of these signals in the ¹³C NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H (aromatic) | 3030 - 3100 | Medium |

| C-H (aliphatic) | 2850 - 2960 | Medium |

| C-H (aldehyde) | 2720, 2820 | Medium, two bands |

| C=O (aldehyde) | 1720 - 1740 | Strong |

| C=O (carbamate) | 1690 - 1710 | Strong |

| C=C (aromatic) | 1450 - 1600 | Medium |

| C-O (ester) | 1200 - 1300 | Strong |

| C-N (amine) | 1000 - 1250 | Medium |

Expert Interpretation and Causality

The IR spectrum of this compound is expected to be dominated by two strong carbonyl stretching absorptions. The aldehyde C=O stretch typically appears at a higher wavenumber than the carbamate C=O stretch. The presence of the two distinct C-H stretching bands for the aldehyde proton around 2720 cm⁻¹ and 2820 cm⁻¹ is a highly diagnostic feature. The spectrum will also show characteristic absorptions for the aromatic ring and the aliphatic C-H bonds of the pyrrolidine ring.

Experimental Protocol for IR Spectroscopy (Thin Film)

Caption: Workflow for IR spectroscopy using the thin film method.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Expected Mass Spectrometric Data

-

Molecular Ion (M⁺): For the molecular formula C₁₃H₁₅NO₃, the exact mass is 233.1052 g/mol . In a high-resolution mass spectrum (HRMS), the observation of an ion corresponding to this mass would confirm the elemental composition.

-

Common Fragmentation Pathways: Under electrospray ionization (ESI) or electron ionization (EI), the molecule is expected to fragment in predictable ways. Key fragments would likely include:

-

Loss of the benzyl group ([M - 91]⁺)

-

Loss of the benzyloxy group ([M - 107]⁺)

-

Formation of the tropylium ion (C₇H₇⁺) at m/z 91, a very common and stable fragment from benzyl groups.

-

Cleavage of the formyl group ([M - 29]⁺)

-

Expert Interpretation and Causality

The fragmentation pattern provides a fingerprint of the molecule. The benzyloxycarbonyl group is prone to fragmentation, with the formation of the highly stable tropylium ion (m/z 91) being a dominant feature in many cases. The observation of fragments resulting from the loss of the formyl group and parts of the Cbz protecting group helps to piece together the structure of the parent molecule.

Conclusion: A Self-Validating Analytical Approach

The spectroscopic data presented in this guide, whether predicted or experimentally determined, forms a self-validating system for the characterization of this compound. Each technique provides a unique piece of the structural puzzle, and together they offer a high degree of confidence in the identity and purity of the compound. For researchers in drug discovery and development, a meticulous approach to acquiring and interpreting this data is a critical step in ensuring the success of subsequent synthetic endeavors.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link][1]

-

Master Organic Chemistry. IR Spectroscopy: 4 Practice Problems. [Link]

-

Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

-

JEOL. How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

-

Specac Ltd. Interpreting Infrared Spectra. [Link]

-

National Institutes of Health. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. [Link]

Sources

CAS number 71461-30-8 properties and safety

An In-Depth Technical Guide to (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester (CAS Number: 71461-30-8)

Introduction

This compound, commonly known in the scientific community as N-Cbz-L-prolinal, is a chiral building block of significant importance in modern organic synthesis. Its unique structural features, comprising a pyrrolidine ring, a formyl group, and a benzyloxycarbonyl (Cbz) protecting group, make it a versatile intermediate in the synthesis of complex molecules, particularly in the realm of medicinal chemistry and drug development. The Cbz group provides stability during various reaction steps, while the aldehyde functionality serves as a reactive handle for a multitude of chemical transformations. This guide provides a comprehensive overview of the properties, synthesis, applications, and safety considerations for this compound, tailored for researchers and professionals in the field.

Chemical and Physical Properties

A summary of the key chemical and physical properties of N-Cbz-L-prolinal is provided in the table below. It is important to note that while some experimental data for related compounds is available, many of the properties for N-Cbz-L-prolinal itself are computationally predicted.

| Property | Value | Source |

| CAS Number | 71461-30-8 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| IUPAC Name | benzyl (2S)-2-formylpyrrolidine-1-carboxylate | |

| Synonyms | N-Cbz-L-prolinal, Benzyl (2S)-2-formylpyrrolidine-1-carboxylate, (S)-1-(Benzyloxycarbonyl)-2-formylpyrrolidine | [1] |

| Appearance | Expected to be a light yellow oil or a low-melting solid | [2] |

| Solubility | Expected to be soluble in organic solvents like dichloromethane, ethyl acetate, and chloroform. Slightly soluble in water. | [3] |

| XLogP3 | 1.7 | [1] |

| Hydrogen Bond Donor Count | 0 | [1] |

| Hydrogen Bond Acceptor Count | 3 | [1] |

| Rotatable Bond Count | 4 | [1] |

Synthesis

The synthesis of N-Cbz-L-prolinal typically involves two main stages: the protection of the proline nitrogen and the subsequent formation of the aldehyde. A common route starts from the readily available amino acid L-proline.

Part 1: Synthesis of the Precursor, N-Cbz-L-proline

The first step is the protection of the secondary amine of L-proline with a benzyloxycarbonyl (Cbz) group. This is a standard procedure in peptide chemistry.[4]

Experimental Protocol: Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid (N-Cbz-L-proline) [4]

-

To a solution of L-proline (0.22 mole) and sodium hydroxide (0.22 mole) in 150 ml of water, a solution of benzyl chloroformate (0.26 mole) and sodium hydroxide (0.29 mole) in 75 ml of water is slowly added with stirring under ice cooling over 30 minutes.

-

The stirring is continued at the same temperature for an additional 15 minutes.

-

Excess benzyl chloroformate is removed by extraction with 150 ml of chloroform.

-

The aqueous layer is acidified with 5N hydrochloric acid.

-

The resulting oily product is extracted with chloroform.

-

The chloroform layer is dried over magnesium sulfate, and the solvent is removed by evaporation to yield N-Cbz-L-proline as an oil.

Part 2: Oxidation of N-Cbz-L-prolinol to N-Cbz-L-prolinal

The carboxylic acid of N-Cbz-L-proline is first reduced to the corresponding alcohol, N-Cbz-L-prolinol (not detailed here). The final step is the mild oxidation of this primary alcohol to the aldehyde, N-Cbz-L-prolinal. Several methods are suitable for this transformation, with Swern oxidation and Dess-Martin periodinane (DMP) oxidation being common choices due to their mild conditions and high yields.[5][6]

Experimental Protocol: Swern Oxidation of N-Cbz-L-prolinol (Adapted from a similar procedure for N-Boc-L-prolinol) [2]

This protocol is adapted from the synthesis of N-Boc-L-prolinal and should be optimized for N-Cbz-L-prolinol.

-

To a solution of dimethyl sulfoxide (DMSO) (75.8 mmol) in 120 mL of dichloromethane (CH₂Cl₂) at -78 °C, add oxalyl chloride (50.4 mmol) dropwise.

-

Stir the solution for 10 minutes, then add a solution of N-Cbz-L-prolinol (25.2 mmol) in 50 mL of CH₂Cl₂ dropwise.

-

Stir the resulting solution for 20 minutes, then add triethylamine (100 mmol) dropwise.

-

Allow the solution to warm to room temperature and stir for an additional 30 minutes.

-

Quench the reaction with 50 mL of water and extract twice with 100 mL of CH₂Cl₂.

-

Dry the combined organic layers over sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to give the crude product as an oil.

-

Purify the oil by silica gel chromatography using a suitable eluent system (e.g., 25% ethyl acetate in hexanes) to obtain N-Cbz-L-prolinal.[2]

Alternative Oxidation Method: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane oxidation offers a less odorous alternative to the Swern oxidation and is also known for its mild and selective nature.[6] This reaction is typically performed in chlorinated solvents at room temperature and is completed rapidly.[6]

Synthesis Workflow Diagram

Caption: Synthetic pathway to N-Cbz-L-prolinal from L-proline.

Applications in Research and Drug Development

N-Cbz-L-prolinal is a valuable chiral intermediate in the synthesis of a wide range of biologically active molecules. Its utility stems from the presence of the reactive aldehyde group, which can participate in various carbon-carbon bond-forming reactions, and the stereochemical information embedded in the proline scaffold.

-

Peptide Mimetics: The proline scaffold is a common feature in many peptides and proteins, often inducing specific secondary structures. N-Cbz-L-prolinal can be used to synthesize peptide mimetics where the aldehyde is a precursor to non-natural side chains or is used to cyclize peptides.[7]

-

Asymmetric Synthesis: The inherent chirality of N-Cbz-L-prolinal makes it an excellent starting material for asymmetric synthesis, allowing for the introduction of new stereocenters with high selectivity.

-

Synthesis of Bioactive Molecules: N-protected prolinols and their aldehyde derivatives are key intermediates in the synthesis of various pharmaceutical agents. For instance, the related N-Boc-L-prolinal is used in the synthesis of Dolastatin 10 analogs, which have shown anti-cancer activity.[8] Similarly, N-Cbz-L-prolinal can be employed in the synthesis of inhibitors for enzymes such as histone deacetylases and caspases.[7]

Illustrative Application: Peptide Coupling

The Cbz protecting group in N-Cbz-L-prolinal is crucial for its use in peptide synthesis. It prevents the proline nitrogen from participating in unwanted side reactions during the coupling of the aldehyde with another amino acid or peptide fragment. The Cbz group can be later removed under mild conditions, such as catalytic hydrogenation.[9]

Caption: General reaction scheme involving N-Cbz-L-prolinal.

Safety and Handling

-

Hazard Identification: The related compound N-Cbz-L-proline is not considered hazardous by the US OSHA Hazard Communication Standard.[10] However, aldehydes are generally more reactive and can be irritants. Based on GHS classifications for similar compounds, N-Cbz-L-prolinal may cause skin and eye irritation.[11]

-

Handling Precautions:

-

Avoid contact with skin and eyes.[10]

-

Do not breathe dust or vapors.[10]

-

Do not ingest. If swallowed, seek immediate medical assistance.[10]

-

Use in a well-ventilated area, preferably in a fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[10]

-

-

Storage:

-

Toxicological Information: The toxicological properties of N-Cbz-L-prolinal have not been fully investigated.[10]

Conclusion

This compound (CAS No. 71461-30-8) is a key chiral building block with significant applications in organic synthesis, particularly in the development of pharmaceuticals. Its synthesis from L-proline is well-established, and its aldehyde functionality allows for a wide range of chemical transformations. While specific safety and toxicological data for this compound are limited, it should be handled with the appropriate precautions for a reactive aldehyde in a laboratory setting. As the demand for complex and stereochemically pure molecules continues to grow, the importance of versatile intermediates like N-Cbz-L-prolinal in drug discovery and development is set to increase.

References

-

PubChem. Benzyloxycarbonyl-L-proline. [Link]

-

ResearchGate. Synthesis of the glycyl-l-proline 2,5-diketopiperazine (S)-6. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Unlocking Molecular Complexity: The Role of N-Cbz-D-proline in Advanced Organic Synthesis. [Link]

- Google Patents.

- Google Patents. CN104086475A - Preparation method of N-carbobenzoxy-L-prolinamide.

-

YouTube. Dess-Martin-Periodinane oxidation. [Link]

-

PubChem. This compound. [Link]

-

YouTube. Org 2 Lecture 75 Mechanism of the Swern Oxidation. [Link]

-

ResearchGate. Dess−Martin Periodinane Oxidation. [Link]

-

PrepChem.com. Synthesis of N-CBZ-L-prolyl-L-valine. [Link]

-

PubMed. Synthesis and neuroprotective activity of analogues of glycyl-L-prolyl-L-glutamic acid (GPE) modified at the alpha-carboxylic acid. [Link]

- Google Patents.

-

Wikipedia. Swern oxidation. [Link]

-

Wikipedia. Dess–Martin oxidation. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications. [Link]

-

PrepChem.com. Synthesis of (S)-1-carbobenzoxypyrrolidine-2-carboxylic acid. [Link]

-

Turkish Journal of Chemistry. Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. [Link]

-

ResearchGate. ChemInform Abstract: Large Scale Synthesis of N-Benzyl-4-formylpiperidine Through Partial Reduction of Esters Using Aluminum Hydride Reagents Modified with Pyrrolidine. [Link]

-

Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

-

MSU chemistry. Swern Oxidation Proceedure. [Link]

-

YouTube. 07.13 Dess-Martin Periodinane. [Link]

-

Chem-Station. Swern Oxidation. [Link]

Sources

- 1. This compound | C13H15NO3 | CID 11746545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-BOC-L-Prolinal synthesis - chemicalbook [chemicalbook.com]

- 3. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]

- 4. prepchem.com [prepchem.com]

- 5. Swern oxidation - Wikipedia [en.wikipedia.org]

- 6. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 7. nbinno.com [nbinno.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. researchgate.net [researchgate.net]

- 10. fishersci.com [fishersci.com]

- 11. Benzyloxycarbonyl-L-proline | C13H15NO4 | CID 101987 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to Benzyl (2S)-2-formylpyrrolidine-1-carboxylate (Cbz-L-prolinal)

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern synthetic chemistry and drug discovery, the demand for enantiomerically pure building blocks is paramount. Chiral molecules, particularly those derived from natural amino acids, serve as invaluable starting materials for the construction of complex and biologically active compounds. This guide provides an in-depth technical overview of benzyl (2S)-2-formylpyrrolidine-1-carboxylate, commonly known as Cbz-L-prolinal. As a derivative of the naturally occurring amino acid L-proline, this chiral aldehyde is a versatile intermediate in asymmetric synthesis and holds significant potential in the development of novel therapeutics. This document will detail its chemical identity, synthesis, physicochemical properties, and applications, offering a comprehensive resource for professionals in the field.

Chemical Identity and Nomenclature

The precise and unambiguous identification of a chemical entity is the foundation of scientific communication. The compound commonly referred to by the trivial name Cbz-L-prolinal is systematically named according to the rules set forth by the International Union of Pure and Applied Chemistry (IUPAC).

The official IUPAC name for Cbz-L-prolinal is benzyl (2S)-2-formylpyrrolidine-1-carboxylate .[1]

This nomenclature can be deconstructed as follows:

-

pyrrolidine-1-carboxylate : Indicates a five-membered saturated nitrogen-containing ring (pyrrolidine) where the nitrogen atom is part of a carboxylate group.

-

benzyl : Specifies that the carboxylate group is esterified with a benzyl alcohol moiety.

-

(2S)-2-formyl : Denotes that a formyl (aldehyde) group is attached to the carbon at position 2 of the pyrrolidine ring, with the stereochemistry at this chiral center being of the 'S' configuration.

The abbreviation "Cbz" or "Z" is commonly used in organic chemistry to represent the benzyloxycarbonyl protecting group, which is present on the nitrogen atom of the proline scaffold.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | benzyl (2S)-2-formylpyrrolidine-1-carboxylate |

| Common Name | Cbz-L-prolinal |

| CAS Number | 71461-30-8 |

| Molecular Formula | C₁₃H₁₅NO₃ |

| Molecular Weight | 233.26 g/mol |

| InChI | InChI=1S/C13H15NO3/c15-9-12-7-4-8-14(12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,9,12H,4,7-8,10H2/t12-/m0/s1 |

| SMILES | C1CCC=O |

Synthesis of Benzyl (2S)-2-formylpyrrolidine-1-carboxylate

The synthesis of Cbz-L-prolinal is a critical aspect of its utility. A common and efficient strategy involves the protection of the proline nitrogen, followed by the reduction of the carboxylic acid to the corresponding alcohol, and subsequent oxidation to the aldehyde. This multi-step process ensures the preservation of the chiral center and provides the desired functional group.

Synthetic Pathway Overview

A logical and widely employed synthetic route commences with the readily available and relatively inexpensive chiral starting material, L-proline. The synthesis can be conceptualized in three principal stages:

-

N-Protection: The secondary amine of L-proline is protected with a benzyloxycarbonyl (Cbz) group.

-

Reduction to Alcohol: The carboxylic acid functionality of the N-protected proline is reduced to a primary alcohol, yielding Cbz-L-prolinol.

-

Oxidation to Aldehyde: The resulting primary alcohol is then carefully oxidized to the desired aldehyde, Cbz-L-prolinal.

Caption: General synthetic pathway for Cbz-L-prolinal.

Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of benzyl (2S)-2-formylpyrrolidine-1-carboxylate.

This initial step involves the protection of the secondary amine of L-proline with a benzyloxycarbonyl group. This is a standard procedure in peptide chemistry and protects the nitrogen from unwanted reactions in subsequent steps.

-

Materials: L-proline, benzyl chloroformate (Cbz-Cl), sodium carbonate, water, diethyl ether.

-

Procedure:

-

Dissolve L-proline in an aqueous solution of sodium carbonate.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise with vigorous stirring, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with a suitable acid (e.g., HCl) to precipitate the product.

-

Collect the solid product by filtration, wash with cold water, and dry under vacuum.

-

The carboxylic acid of Cbz-L-proline is reduced to the corresponding primary alcohol. Borane-tetrahydrofuran complex is a common and effective reducing agent for this transformation.

-

Materials: N-Cbz-L-proline, borane-tetrahydrofuran complex (BH₃·THF), tetrahydrofuran (THF), ethyl acetate, saturated aqueous sodium bicarbonate.

-

Procedure:

-

Dissolve N-Cbz-L-proline in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Add the borane-tetrahydrofuran complex dropwise.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous sodium bicarbonate.

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

-

Purify the product by column chromatography on silica gel.

-

The Swern oxidation is a mild and efficient method for the oxidation of primary alcohols to aldehydes, minimizing the risk of over-oxidation to the carboxylic acid.[2][3][4]

-

Materials: Oxalyl chloride, dimethyl sulfoxide (DMSO), dichloromethane (DCM), benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate, triethylamine.

-

Procedure:

-

Prepare a solution of oxalyl chloride in anhydrous DCM and cool it to -78 °C under an inert atmosphere.

-

Add a solution of DMSO in anhydrous DCM dropwise, maintaining the temperature at -78 °C. Stir for a short period.

-

Add a solution of benzyl (2S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate in anhydrous DCM dropwise to the activated DMSO mixture.

-

Stir the reaction mixture at -78 °C for a specified time.

-

Add triethylamine to the reaction mixture and allow it to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with a mild acid solution, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by flash column chromatography.

-

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of benzyl (2S)-2-formylpyrrolidine-1-carboxylate is essential for its handling, storage, and application in synthesis.

Table 2: Physicochemical Properties

| Property | Value |

| Appearance | White crystalline solid or amorphous powder |

| Molecular Weight | 233.26 g/mol |

| Sensitivity | Sensitive to light and moisture |

| Storage | Store in a cool, dry place away from direct sunlight |

Note: Some physical properties are inferred from closely related compounds or databases and should be confirmed by experimental data.

Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the benzyl group protons (in the aromatic region), the pyrrolidine ring protons, and a distinct singlet for the aldehyde proton at a downfield chemical shift (typically around 9-10 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbon of the carbamate, the aldehyde carbon (typically around 200 ppm), the carbons of the benzyl group, and the carbons of the pyrrolidine ring.

-

IR Spectroscopy: The infrared spectrum will exhibit strong absorption bands corresponding to the C=O stretching of the carbamate and the aldehyde functional groups.

Applications in Drug Development and Asymmetric Synthesis

Benzyl (2S)-2-formylpyrrolidine-1-carboxylate is a valuable chiral building block in the synthesis of a wide range of biologically active molecules.[][6] The presence of the aldehyde functionality allows for a variety of subsequent chemical transformations, including aldol reactions, Wittig reactions, and reductive aminations, all while maintaining the stereochemical integrity of the proline scaffold.

Role as a Chiral Intermediate

The pyrrolidine ring is a common structural motif in many pharmaceuticals.[7] Cbz-L-prolinal serves as a key intermediate in the synthesis of more complex pyrrolidine-containing compounds, including antiviral and anticancer agents.[7][8][9] Its utility stems from the ability to introduce new stereocenters with high diastereoselectivity, guided by the existing chiral center of the proline ring.

Use in the Synthesis of Bioactive Molecules

The application of Cbz-L-prolinal extends to the total synthesis of natural products and their analogues. The aldehyde group can be elaborated into various functional groups, leading to the construction of complex molecular architectures. For instance, it can be used in the synthesis of inhibitors of enzymes such as prolyl oligopeptidase, which is implicated in neurological disorders.

Caption: Workflow for the use of Cbz-L-prolinal in synthesis.

Conclusion

Benzyl (2S)-2-formylpyrrolidine-1-carboxylate is a fundamentally important chiral building block in modern organic synthesis and medicinal chemistry. Its straightforward synthesis from L-proline, coupled with the versatility of the aldehyde functional group, makes it an attractive starting material for the construction of enantiomerically pure and structurally diverse molecules. For researchers and professionals in drug development, a thorough understanding of the synthesis, properties, and applications of Cbz-L-prolinal is crucial for the design and execution of efficient and stereoselective synthetic strategies. This guide has provided a comprehensive overview of this key chemical entity, aiming to support its effective utilization in the pursuit of novel therapeutic agents.

References

-

PubChem. (S)-2-Formyl-pyrrolidine-1-carboxylic acid benzyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

Solubility of Things. Benzyl 2-(2-formylpyrrolidine-1-carbonyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

-

J&K Scientific LLC. (2021, March 23). Swern Oxidation. Retrieved from [Link]

-

Chemistry Steps. Swern Oxidation Mechanism. Retrieved from [Link]

- Oh, S., Moon, H. I., Jung, J. C., & Avery, M. A. (2008). Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)-1-carboxylate as Novel Histone Deacetylase Inhibitors.

- Al-Masoudi, N. A., Al-Soud, Y. A., & El-Brollosy, N. R. (2018). Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides. Molecules, 23(7), 1797.

-

MySkinRecipes. (R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate. Retrieved from [Link]

- Mosa, A. A., Emad, M. A., & Abdel-Rahman, A. A. H. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 001-010.

- Google Patents. (2016).

- Google Patents. (2016).

- Asadollahi-Baboli, M., & Ramezani, A. (2018). 4-(1-Benzyl-1H-benzo[d]imidazol-2-yl)-4-oxo-2-butenoic Acid Derivatives: Design, Synthesis and Anti-HIV-1 Activity. Iranian Journal of Pharmaceutical Research, 17(4), 1266–1277.

- Zhu, L., Xu, X., & Zheng, F. (2018). Synthesis of benzaldehyde by Swern oxidation of benzyl alcohol in a continuous flow microreactor system. Turkish Journal of Chemistry, 42(1), 133-143.

- Mosa, A. A., Emad, M. A., & Abdel-Rahman, A. A. H. (2021). A review: Mechanism of action of antiviral drugs. Journal of Applied Pharmaceutical Science, 11(3), 001-010.

- Takahata, H., & Momose, T. (1993). Application of chiral building blocks to the synthesis of drugs. In The Alkaloids: Chemistry and Pharmacology (Vol. 44, pp. 189-256). Academic Press.

- M. Obada, et al. (2012). Synthesis of Chiral Building Blocks for Use in Drug Discovery. Molecules, 17(5), 5591-5613.

-

SpectraBase. benzyl 4-formyl-5-methyl-1H-pyrrole-2-carboxylate. Retrieved from [Link]

-

SpectraBase. Benzyl 2-(ethoxymethyl)-4,4-dimethyl-pyrrolidine-1-carboxylate. Retrieved from [Link]

-

PubChem. (R)-1-Benzyl 2-methyl pyrrolidine-1,2-dicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

- d'Angelo, J., & Dumas, F. (1993). N-tritylprolinal: an efficient building block for the stereoselective synthesis of proline-derived amino alcohols. Tetrahedron: Asymmetry, 4(5), 851-854.

Sources

- 1. This compound | C13H15NO3 | CID 11746545 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. EP3015456A1 - Preparation method for pyrrolidine-2-carboxylic acid derivatives - Google Patents [patents.google.com]

- 3. A review: Mechanism of action of antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 62147-27-7|Benzyl (2S,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 6. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Synthesis, Antiviral, and Antimicrobial Evaluation of Benzyl Protected Diversified C-nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Novel N-benzyl-2-oxo-1,2-dihydrofuro [3,4-d]pyrimidine-3(4H)-carboxamide as anticancer agent: Synthesis, drug-likeness, ADMET profile, DFT and molecular modelling against EGFR target - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Chiral Landscape: A Technical Guide to Sourcing and Applying N-Protected Prolinals for Research

For researchers, scientists, and drug development professionals, the precise architecture of molecules is paramount. Chiral building blocks, such as N-protected prolinals, are fundamental tools in constructing complex, stereochemically defined molecules that are crucial for therapeutic efficacy and selectivity. This guide provides an in-depth technical overview of N-Carbobenzyloxy-L-prolinal (Cbz-L-prolinal) and its more commercially prevalent counterpart, N-tert-Butoxycarbonyl-L-prolinal (Boc-L-prolinal). We will navigate the landscape of commercial suppliers, dissect critical quality control parameters, and provide field-proven insights into their application, ensuring your research is built on a foundation of quality and reproducibility.

Understanding the Reagents: Cbz-L-prolinal vs. Boc-L-prolinal

Both Cbz-L-prolinal and Boc-L-prolinal are derivatives of the amino acid L-proline, featuring a protected amine and a reactive aldehyde functional group. The choice between the benzyloxycarbonyl (Cbz or Z) and the tert-butoxycarbonyl (Boc) protecting groups is a critical decision in synthesis planning, primarily dictated by the deprotection strategy. The Cbz group is typically removed under hydrogenolysis conditions, while the Boc group is labile to acid treatment. For many applications in solid-phase peptide synthesis and the synthesis of complex molecules, the Boc group is often preferred due to its milder removal conditions. Consequently, Boc-L-prolinal is more widely available from commercial suppliers.

The pyrrolidine scaffold is a common feature in many pharmaceuticals, offering a rigid structure that can favorably interact with biological targets.[1] The aldehyde functionality of these reagents makes them valuable precursors for a variety of chemical transformations, including reductive amination, aldol reactions, and the synthesis of peptide aldehyde protease inhibitors.[2][3]

Commercial Suppliers: A Comparative Analysis

Selecting a reliable supplier is the first and one of the most critical steps in ensuring the success of your research. The quality and purity of your starting materials will directly impact the outcome of your experiments. Below is a comparative table of several reputable commercial suppliers of N-protected prolinals.

| Supplier | Product Name | Purity Specification | Analytical Data Provided | Available Quantities |

| Sigma-Aldrich (Merck) | Boc-L-prolinal | ≥97% | NMR, Optical Activity | Gram to Multi-gram |

| Biosynth | Boc-L-prolinal | Varies | Inquire for details | Gram to Bulk |

| Chem-Impex | Boc-L-prolinal | ≥97% (NMR) | Certificate of Analysis | Gram to Kilogram |

| MedChemExpress | N-Boc-L-Prolinal | >98% | HPLC, MS, ¹H-NMR | Milligram to Gram |

| TCI America | N-Boc-L-prolinal | >97.0% | Inquire for details | Gram to Multi-gram |

| Thermo Scientific Chemicals | N-Boc-L-prolinal | Inquire for details | Certificate of Analysis | Gram to Multi-gram |

Quality Control: Ensuring Scientific Integrity

The utility of a chiral building block like Boc-L-prolinal is entirely dependent on its chemical and stereochemical purity. A thorough evaluation of the supplier's Certificate of Analysis (CoA) is a self-validating system that should be a mandatory step before incorporating the reagent into any workflow.

Key Parameters on a Certificate of Analysis

A comprehensive CoA for Boc-L-prolinal should include the following:

-

Identity Confirmation: Typically verified by ¹H NMR and ¹³C NMR spectroscopy. The spectra should be consistent with the expected structure of the molecule.

-

Chemical Purity: Usually determined by High-Performance Liquid Chromatography (HPLC) with UV detection. A purity of ≥97% is generally acceptable for most research applications.

-

Enantiomeric Purity (or Enantiomeric Excess, ee): This is a critical parameter for any chiral reagent. It is typically determined by chiral HPLC. For applications in asymmetric synthesis, an enantiomeric excess of ≥98% is highly desirable.

-

Physical Properties: These include appearance, melting point (for solids), and optical rotation. These should be consistent with established values.

-

Residual Solvents: Gas Chromatography (GC) is often used to determine the presence of residual solvents from the synthesis and purification process.

Interpreting Analytical Data

Below are examples of what to look for in the analytical data for Boc-L-prolinal:

-

¹H NMR: Expect to see characteristic peaks for the Boc group (a singlet around 1.4 ppm), the protons of the pyrrolidine ring, and the aldehyde proton (a singlet or doublet between 9.5 and 9.7 ppm). The integration of these peaks should correspond to the number of protons in the molecule.[4][5]

-

Chiral HPLC: A chromatogram from a chiral HPLC analysis should show a major peak for the desired L-enantiomer and a very small or non-existent peak for the D-enantiomer. The area under each peak is used to calculate the enantiomeric excess.[6]

Storage and Handling: Preserving Reagent Integrity

N-protected prolinals, being aldehydes, are susceptible to oxidation and other forms of degradation. Proper storage and handling are crucial to maintain their purity and reactivity.

-

Storage Conditions: Boc-L-prolinal should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures, typically -20°C.[7] It should be protected from light and moisture.

-

Handling: When handling the reagent, it is advisable to work under an inert atmosphere as much as possible. Use clean, dry glassware and syringes. Avoid repeated freeze-thaw cycles. For weighing, allow the container to warm to room temperature before opening to prevent condensation of moisture into the product. Always consult the Safety Data Sheet (SDS) for specific handling precautions.[1][8][9][10][11]

Experimental Protocols: From Theory to Practice

The true value of a reagent is in its application. Below are detailed, step-by-step methodologies for two common uses of N-protected prolinals.

Application in Asymmetric Synthesis: The Proline-Catalyzed Aldol Reaction

Proline and its derivatives are powerful organocatalysts for asymmetric reactions, including the aldol reaction.[12][13][14][15] While Boc-L-prolinal itself is not the catalyst, this section provides a protocol for a reaction where a chiral aldehyde, similar in structure, would be a key reactant.

Objective: To perform an asymmetric aldol reaction between an aldehyde and a ketone, catalyzed by L-proline.

Methodology:

-

To a stirred solution of the aldehyde (1.0 mmol) in acetone (5.0 mL), add L-proline (0.1 mmol, 10 mol%).

-

Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired aldol product.

-

Determine the diastereomeric ratio and enantiomeric excess of the product by ¹H NMR and chiral HPLC, respectively.

Caption: Workflow of a proline-catalyzed asymmetric aldol reaction.

Application in Drug Discovery: Peptide Aldehydes as Protease Inhibitors

Peptide aldehydes are a known class of reversible protease inhibitors, where the aldehyde warhead forms a hemiacetal with the catalytic serine or cysteine residue in the enzyme's active site.[2][3][16]

Objective: To determine the inhibitory activity of a Boc-L-prolinal containing peptide aldehyde against a target protease.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of the peptide aldehyde inhibitor in a suitable solvent (e.g., DMSO).

-

Prepare a stock solution of the target protease in an appropriate assay buffer.

-

Prepare a stock solution of a fluorogenic protease substrate in the assay buffer.

-

-

Assay Protocol (96-well plate format):

-

To each well, add a defined volume of assay buffer.

-

Add varying concentrations of the peptide aldehyde inhibitor to the wells.

-

Add a constant concentration of the target protease to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.

-

Monitor the increase in fluorescence over time using a plate reader. The rate of substrate cleavage is proportional to the enzyme activity.

-

-

Data Analysis:

-

Plot the initial reaction rates against the inhibitor concentrations.

-

Fit the data to a suitable inhibition model (e.g., Morrison equation for tight-binding inhibitors) to determine the IC₅₀ value, which represents the concentration of inhibitor required to reduce enzyme activity by 50%.

-

Sources

- 1. Laboratory Safety Manual - Chapter 04: Proper Storage of Chemicals in Laboratories [policies.unc.edu]

- 2. Peptide aldehydes as inhibitors of HIV protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. BOC-L-Proline(15761-39-4) 1H NMR spectrum [chemicalbook.com]

- 5. N-Boc-L-proline | C10H17NO4 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. N-BOC-L-Prolinal | 69610-41-9 [chemicalbook.com]

- 8. 7.9.1 General Storage Guidelines | Environment, Health and Safety [ehs.cornell.edu]

- 9. Safe Handling and Storage of Chemicals | Environmental Health & Safety [bu.edu]

- 10. nottingham.ac.uk [nottingham.ac.uk]

- 11. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]

- 12. A Simple and Efficient Protocol for Proline-Catalysed Asymmetric Aldol Reaction [mdpi.com]

- 13. chemistry.illinois.edu [chemistry.illinois.edu]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Proline-based organocatalyst-mediated asymmetric aldol reaction of acetone with substituted aromatic aldehydes: an experimental and theoretical study - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

A Scientist's Guide to Asymmetric Organocatalysis: The Proline Revolution

Abstract

The advent of asymmetric organocatalysis represents a paradigm shift in chemical synthesis, offering a powerful alternative to traditional metal- and biocatalysis.[1][2] Among the diverse array of small organic molecules employed as catalysts, the humble amino acid L-proline has emerged as a uniquely potent and versatile tool, aptly nicknamed the "simplest enzyme".[3] This technical guide provides an in-depth exploration of proline- and proline derivative-catalyzed asymmetric reactions for researchers, chemists, and drug development professionals. We will dissect the core mechanistic principles, provide field-proven insights into key reaction classes, detail robust experimental protocols, and survey the landscape of advanced proline derivatives that continue to push the boundaries of this exciting field.

The Dawn of a New Catalysis: Historical Context and Core Principles

While the concept was seeded in the early 1970s with the pioneering, yet initially overlooked, Hajos-Parrish-Eder-Sauer-Wiechert reaction, the field of asymmetric organocatalysis lay dormant for decades.[4][5][6] Its renaissance at the turn of the 21st century, spearheaded by researchers like Benjamin List and David MacMillan, unveiled the profound potential of small, chiral organic molecules to mediate complex transformations with high stereoselectivity.[5][7]

Unlike metal catalysts, which are often toxic and difficult to remove from final products, or enzymes, which can be limited by substrate scope and harsh reaction conditions, organocatalysts like proline offer significant advantages.[2] They are typically inexpensive, readily available in both enantiomeric forms, stable, non-toxic, and operationally simple to use.[1][3]

The power of proline lies in its unique bifunctional nature. The secondary amine provides a nucleophilic center to activate carbonyl compounds, while the carboxylic acid acts as an intramolecular Brønsted acid/base, orchestrating the stereochemical outcome of the reaction.[8] This dual functionality is the key to its "enzyme-like" efficiency.[3]

The Mechanistic Heart: Enamine and Iminium Ion Catalysis

Proline's catalytic versatility stems from its ability to operate through two primary activation modes, reversibly transforming carbonyl substrates into more reactive nucleophiles or electrophiles.

Enamine Catalysis: Activating the Nucleophile

In this mode, proline reacts with a ketone or aldehyde donor to form a chiral enamine intermediate. This enamine is a significantly more potent nucleophile than its corresponding enolate, capable of attacking a variety of electrophiles. The stereochemistry is controlled by the rigid pyrrolidine ring, which effectively shields one face of the enamine, directing the electrophile to the other. The carboxylic acid group plays a crucial role in the transition state, often through hydrogen bonding, to lock in a specific conformation that leads to high enantioselectivity.[3]

The general catalytic cycle for an enamine-mediated aldol reaction is a cornerstone of proline catalysis.[3][8]

Caption: Generalized catalytic cycle for a proline-catalyzed aldol reaction via enamine activation.

Iminium Ion Catalysis: Activating the Electrophile

Conversely, when reacting with α,β-unsaturated aldehydes or ketones, proline forms a chiral iminium ion. This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl compound, rendering it a much more reactive electrophile for attack by weak nucleophiles. This activation mode is central to reactions like conjugate additions (Michael reactions). The steric hindrance from the proline backbone again dictates the facial selectivity of the nucleophilic attack.

Key Asymmetric Transformations

Proline and its derivatives catalyze a broad spectrum of synthetically valuable reactions. Here, we focus on the foundational carbon-carbon bond-forming reactions.

The Asymmetric Aldol Reaction

The direct, intermolecular asymmetric aldol reaction was a landmark achievement in organocatalysis.[3] Proline efficiently catalyzes the reaction between an unmodified ketone (e.g., acetone, cyclohexanone) and various aldehydes to produce chiral β-hydroxy ketones with high enantioselectivity.[8][9]

-

Causality in Action: The choice of solvent is critical. Highly dipolar aprotic solvents like DMSO and DMF are commonly used because they solubilize the zwitterionic proline catalyst effectively.[10] However, recent protocols have shown that water/methanol mixtures can also be exceptionally effective media.[10][11] The stereochemical outcome is dictated by a highly organized, chair-like transition state involving hydrogen bonding between the proline's carboxylic acid and the aldehyde's carbonyl oxygen.[4]

| Donor (Ketone) | Acceptor (Aldehyde) | Catalyst (mol%) | Solvent | Yield (%) | ee (%) | Reference |

| Acetone | 4-Nitrobenzaldehyde | L-Proline (30) | DMSO | 68 | 76 | [3][9] |

| Cyclohexanone | Benzaldehyde | (S)-Proline (20) | MeOH/H₂O | 95 | >99 (anti) | [10] |